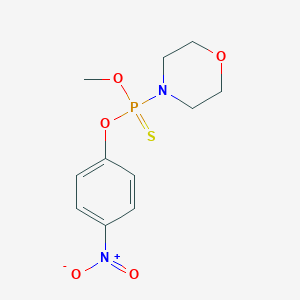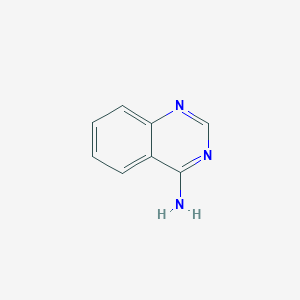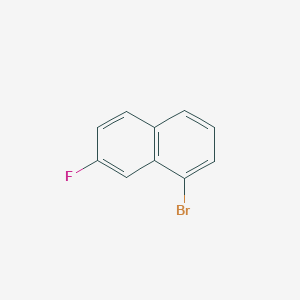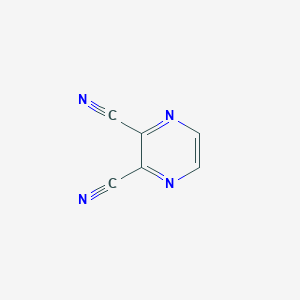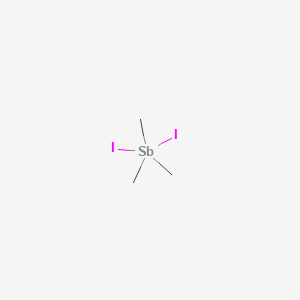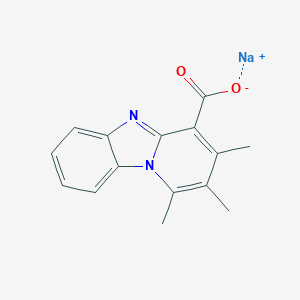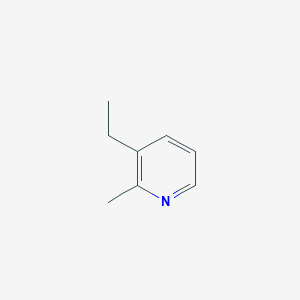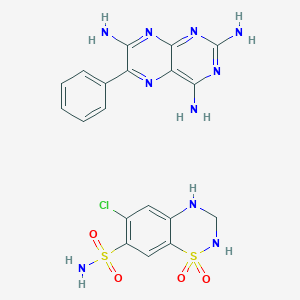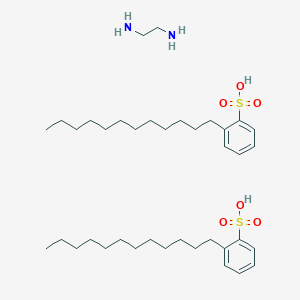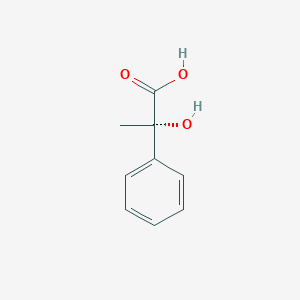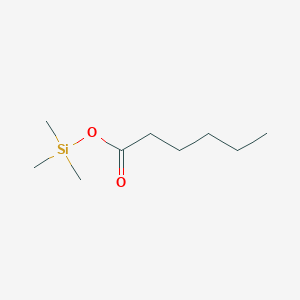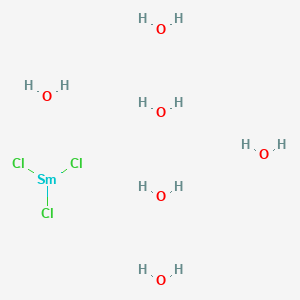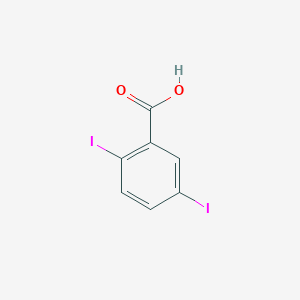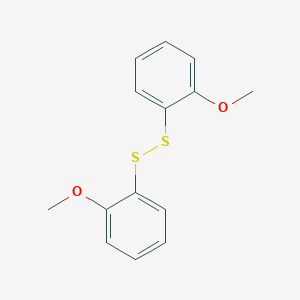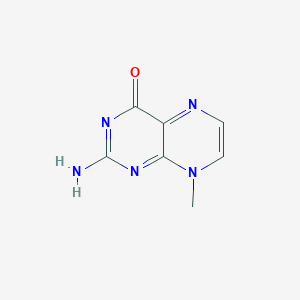
8-Methylpterin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methylpterin is a chemical compound that belongs to the class of pterin derivatives. It is a heterocyclic compound that is widely used in scientific research for its various applications. This compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 8-Methylpterin is not fully understood. However, it is known that it interacts with the enzyme dihydropteridine reductase, which reduces it to 7,8-dihydro-8-oxomethylpterin. This compound is then further reduced to BH4, which is an essential cofactor for the enzymes that produce neurotransmitters. 8-Methylpterin is also known to act as a fluorescent probe for the detection of NO. It reacts with NO to form a fluorescent product that can be detected using fluorescence spectroscopy.
Biochemische Und Physiologische Effekte
8-Methylpterin has several biochemical and physiological effects. It is known to increase the production of neurotransmitters, such as dopamine, serotonin, and norepinephrine. It also plays a role in the regulation of blood pressure and vascular tone. Additionally, it is involved in the regulation of immune function and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 8-Methylpterin in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 8-Methylpterin is its high cost compared to other pterin derivatives. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the research on 8-Methylpterin. One area of research is the development of new fluorescent probes for the detection of NO. Another area of research is the investigation of the role of 8-Methylpterin in the regulation of immune function and inflammation. Additionally, there is a need for further studies to elucidate the mechanism of action of 8-Methylpterin and its role in the biosynthesis of neurotransmitters.
In conclusion, 8-Methylpterin is a chemical compound that has numerous scientific research applications. It is used as a fluorescent probe for the detection of NO, a substrate for the enzyme dihydropteridine reductase, and a precursor for the synthesis of other pterin derivatives. It has several biochemical and physiological effects, including the regulation of blood pressure, vascular tone, immune function, and inflammation. While it has several advantages for lab experiments, including its high purity and stability, its high cost and unclear mechanism of action are limitations. Future research on 8-Methylpterin should focus on the development of new fluorescent probes, investigation of its role in immune function and inflammation, and elucidation of its mechanism of action.
Synthesemethoden
The synthesis of 8-Methylpterin involves the reaction of 2-amino-4-methoxy-6-methylpyrimidine with formic acid and hydrazine hydrate. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. This method yields pure 8-Methylpterin with a high yield.
Wissenschaftliche Forschungsanwendungen
8-Methylpterin has numerous scientific research applications. It is used as a fluorescent probe for the detection of nitric oxide (NO) in biological samples. It is also used as a substrate for the enzyme dihydropteridine reductase, which is involved in the biosynthesis of tetrahydrobiopterin (BH4). BH4 is an important cofactor for the enzymes that produce neurotransmitters, such as dopamine, serotonin, and norepinephrine. 8-Methylpterin is also used as a precursor for the synthesis of other pterin derivatives, such as 6-methylpterin and 7-methylpterin.
Eigenschaften
CAS-Nummer |
13005-87-3 |
|---|---|
Produktname |
8-Methylpterin |
Molekularformel |
C7H7N5O |
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
2-amino-8-methylpteridin-4-one |
InChI |
InChI=1S/C7H7N5O/c1-12-3-2-9-4-5(12)10-7(8)11-6(4)13/h2-3H,1H3,(H2,8,11,13) |
InChI-Schlüssel |
AAUYLLNENYYDTK-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C2C1=NC(=NC2=O)N |
Kanonische SMILES |
CN1C=CN=C2C1=NC(=NC2=O)N |
Andere CAS-Nummern |
13005-87-3 |
Synonyme |
8-methylpterin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



